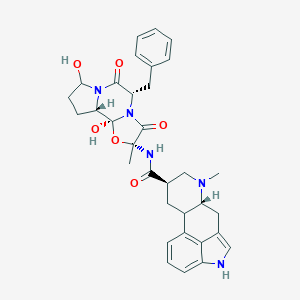

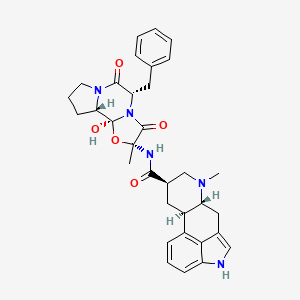

8'-Hydroxydihydroergotamine

Beschreibung

Eigenschaften

CAS-Nummer |

90650-44-5 |

|---|---|

Molekularformel |

C33H37N5O6 |

Molekulargewicht |

599.7 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22-,24-,25+,26+,27?,32-,33+/m1/s1 |

InChI-Schlüssel |

AHRNWGXNCFKOII-LPTLNLBGSA-N |

Isomerische SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |

Kanonische SMILES |

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |

Synonyme |

(5’α,10α)-9,10-Dihydro-8’,12’-dihydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

pharmacological profile of 8'-Hydroxydihydroergotamine

An In-Depth Technical Guide to the Pharmacological Profile of 8'-Hydroxydihydroergotamine

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling the Primary Active Metabolite

Dihydroergotamine (DHE) has long been a cornerstone in the management of intractable migraine, valued for its robust and sustained efficacy.[1][2] However, the clinical pharmacology of DHE is not solely attributable to the parent molecule. Upon administration, DHE undergoes extensive hepatic metabolism, giving rise to several derivatives. Among these, this compound (8'-OH-DHE) is the principal and pharmacologically active metabolite.[3][4] This metabolite circulates in the plasma at concentrations five to seven times higher than DHE itself and demonstrates a prolonged presence in tissues, suggesting it is a critical contributor to the parent drug's overall therapeutic effect, particularly in prophylactic scenarios.[3][5] This guide provides a detailed examination of the pharmacological profile of 8'-OH-DHE, offering researchers and drug development professionals a comprehensive resource grounded in empirical data and field-proven methodologies.

Section 1: Metabolic Genesis and Pharmacokinetic Profile

The journey of 8'-OH-DHE begins with the administration of its parent compound, Dihydroergotamine. DHE's low oral bioavailability necessitates parenteral or intranasal administration for systemic action.[6][7] Following absorption, DHE is rapidly and extensively metabolized by the liver, primarily through hydroxylation.

The key metabolic step is the hydroxylation at the 8' position of the proline ring within the peptide side chain of the DHE molecule. This conversion produces 8'-β-hydroxydihydroergotamine, the major active metabolite.[3] The long duration of action associated with DHE is believed to be, in part, a result of the formation and persistence of active metabolites like 8'-OH-DHE.[8]

Caption: 5-HT1A receptor signaling pathway activated by 8'-OH-DHE.

5-HT1B/1D Receptor Activity: The acute antimigraine effect of DHE is largely attributed to its agonist activity at 5-HT1B and 5-HT1D receptors. [2][8]Agonism at 5-HT1B receptors leads to the constriction of dilated intracranial blood vessels, while 5-HT1D receptor agonism inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings. [2]As an active metabolite with equipotency for 5-HT receptors, 8'-OH-DHE is understood to share this crucial agonist activity, contributing significantly to the sustained therapeutic action following DHE administration. [3]

Interaction with Adrenergic and Dopaminergic Systems

8'-OH-DHE retains the broad receptor profile of its parent compound, which includes significant interactions with adrenergic and dopamine receptors.

-

Adrenergic Receptors: DHE is known to be an antagonist at α-adrenergic receptors (α1A, α2A, α2B). [1][8]The equipotency of 8'-OH-DHE suggests it also functions as an antagonist at these receptors, which may contribute to its vascular effects and side-effect profile, differentiating it from the more selective triptans. [3]* Dopamine Receptors: DHE and other ergot alkaloids interact with dopamine receptors, typically as antagonists or partial agonists at the D2 receptor. [1][9]This interaction is believed to underlie some of DHE's side effects, such as nausea. Given its role as the primary metabolite, 8'-OH-DHE is a key mediator of these dopaminergic effects.

Table 1: Summary of Receptor Binding and Functional Activity of 8'-OH-DHE

| Receptor Target | Reported Affinity (IC₅₀) | Functional Activity | Putative Therapeutic Relevance |

|---|---|---|---|

| 5-HT1A | 8–11 nM [5][10] | Full (autoreceptor) / Partial (postsynaptic) Agonist [5] | Migraine Prophylaxis, Anxiolysis [5][10] |

| 5-HT1B/1D | High (inferred from DHE) | Agonist [2][8] | Acute Migraine Relief (Vasoconstriction, Neuronal Inhibition) [2] |

| α-Adrenergic | High (inferred from DHE) | Antagonist [1][8] | Vascular Effects, Side-Effect Profile |

| Dopamine D2 | High (inferred from DHE) | Antagonist [1]| Side-Effect Profile (e.g., Nausea) |

Section 3: Methodologies for Pharmacological Characterization

The elucidation of 8'-OH-DHE's pharmacological profile relies on a suite of validated in vitro assays. The following protocols provide a self-validating framework for researchers to replicate and expand upon these findings.

Protocol 1: Radioligand Displacement Assay for 5-HT1A Receptor Affinity

Principle: This competitive binding assay quantifies the affinity of a test compound (8'-OH-DHE) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor. The resulting IC₅₀ value can be converted to an affinity constant (Ki).

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation.

-

Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of a 5-HT1A-selective radioligand (e.g., 1 nM [³H]8-OH-DPAT), and increasing concentrations of unlabeled 8'-OH-DHE (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Nonspecific Binding: Prepare a set of tubes containing the radioligand and a high concentration of a known 5-HT1A agonist (e.g., 10 µM serotonin) to determine nonspecific binding.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters immediately with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific DPM from total DPM. Plot the percentage of specific binding against the log concentration of 8'-OH-DHE. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional G-Protein Activation

Principle: This functional assay measures the direct consequence of GPCR activation: the binding of GTP to the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Agonist stimulation of a Gαi/o-coupled receptor like 5-HT1A increases the binding of [³⁵S]GTPγS to the membranes, providing a quantitative measure of functional agonism.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare rat brain membranes (e.g., from hippocampus or DRN) as described in Protocol 1.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, EDTA, NaCl, and a high concentration of GDP (e.g., 10 µM) to ensure a basal state of G-protein activity.

-

Assay Setup: Combine membranes, assay buffer, a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM), and increasing concentrations of 8'-OH-DHE.

-

Basal and Nonspecific Binding: Run control tubes with no agonist (basal binding) and tubes with a high concentration of unlabeled GTPγS (nonspecific binding).

-

Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding.

-

Termination and Analysis: Terminate and filter the assay as described in Protocol 1. Quantify radioactivity using a scintillation counter.

-

Data Analysis: Calculate the net agonist-stimulated binding. Plot the stimulation (as a percentage above basal) against the log concentration of 8'-OH-DHE to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

Caption: Experimental workflow for the [³⁵S]GTPγS functional assay.

Section 4: Synthesis and Therapeutic Implications

The is that of a complex, multi-target ligand whose actions are critical to the overall therapeutic effect of Dihydroergotamine. Its defining characteristic is its potent agonist activity at 5-HT1A receptors, which is even more pronounced than that of the parent drug. [5][10]This potent central neuromodulatory action, combined with the sustained high plasma concentrations of the metabolite, strongly suggests that 8'-OH-DHE is the primary driver of DHE's prophylactic antimigraine effects.

While the 5-HT1B/1D agonist activity of both DHE and 8'-OH-DHE addresses the acute symptoms of a migraine attack, the persistent 5-HT1A agonism of 8'-OH-DHE may work to raise the threshold for future attacks by globally reducing neuronal hyperexcitability. [5]The broader interactions with adrenergic and dopaminergic receptors complete the profile, explaining the well-documented side effects but also potentially contributing to a more comprehensive, albeit less selective, therapeutic action compared to newer, highly targeted migraine therapies. For researchers, a thorough understanding of 8'-OH-DHE is not merely an academic exercise; it is essential for rationally designing next-generation therapies and for optimizing the clinical use of one of neurology's most enduring treatments.

References

-

Hamon, M., et al. (2003). Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. British Journal of Pharmacology, 139(2), 424–434. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Dihydroergotamine. PubChem Compound Summary for CID 10531. Retrieved from: [Link]

-

Aurora, S. K., et al. (2021). New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay. Frontiers in Neurology, 12, 722739. Available at: [Link]

-

Silberstein, S. D., & McCrory, D. C. (2003). The pharmacology of ergotamine and dihydroergotamine. Headache: The Journal of Head and Face Pain, 43(2), 144-166. Available at: [Link]

-

Hamon, M., et al. (2003). Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. PubMed. Available at: [Link]

-

Shrewsbury, S. B., et al. (2008). Safety and Pharmacokinetics of Dihydroergotamine Mesylate Administered Via a Novel (Tempo™) Inhaler. Headache: The Journal of Head and Face Pain, 48(3), 355-367. (Referenced via ResearchGate context). Available at: [Link]

-

Wikipedia contributors. (n.d.). Dihydroergotamine. Wikipedia. Retrieved from: [Link]

-

Tfelt-Hansen, P., & Koehler, P. J. (2011). Ergotamine and dihydroergotamine: history, pharmacology, and efficacy. Headache: The Journal of Head and Face Pain, 51(5), 785-796. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 12071782. Retrieved from: [Link]

-

Spano, P. F., & Trabucchi, M. (1978). Interaction of ergot alkaloids with dopaminergic receptors in the rat striatum and nucleus accumbens. Gerontology, 24(Suppl 1), 106-114. Available at: [Link]

-

Lipton, R. B., et al. (2024). Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review. Headache: The Journal of Head and Face Pain, 64(6), 619-631. Available at: [Link]

- Maurer, H., & Gach, K. (1984). Screening for the identification of the major metabolites of dihydroergotamine in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 309(1), 217-222.

- Kaumann, A. J., & Levy, F. O. (2006). 5-hydroxytryptamine receptors in the human cardiovascular system. Pharmacology & therapeutics, 111(3), 674-706. (Referenced via MDPI article context).

-

International Union of Basic and Clinical Pharmacology (IUPHAR)/British Pharmacological Society (BPS). (n.d.). Guide to PHARMACOLOGY. Retrieved from: [Link]

- Chen, Y., et al. (2002). Determination of dihydroergotamine and its major metabolite, this compound, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 768(2), 267-275. (Referenced via Patent literature context).

-

Ziegler, D., et al. (1994). Human pharmacokinetics of dihydroergotamine administered by nasal spray. European journal of clinical pharmacology, 47(4), 359-363. Available at: [Link]

Sources

- 1. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 2. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20140179704A1 - 8'-hydroxy-dihydroergotamine compounds and compositions - Google Patents [patents.google.com]

- 5. Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human pharmacokinetics of dihydroergotamine administered by nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of ergot alkaloids with dopaminergic receptors in the rat striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

8'-Hydroxydihydroergotamine: A Comprehensive Technical Guide to a Key Active Metabolite of Dihydroergotamine

Abstract

This technical guide provides an in-depth exploration of 8'-hydroxydihydroergotamine (8'-OH DHE), the principal and pharmacologically active metabolite of the widely used anti-migraine drug, dihydroergotamine (DHE). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of 8'-OH DHE, from its metabolic generation to its distinct pharmacological profile and clinical significance. We will detail the enzymatic pathways responsible for its formation, its superior potency at key serotonergic receptors, and its contribution to the therapeutic and prophylactic effects of DHE. This guide also offers a compilation of detailed experimental protocols for the characterization and quantification of 8'-OH DHE, providing a practical resource for laboratories engaged in ergot alkaloid research and development.

Introduction: The Metabolic Activation of Dihydroergotamine

Dihydroergotamine (DHE), a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1] Its therapeutic efficacy is attributed to its complex pharmacology, primarily its agonist activity at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to vasoconstriction of intracranial blood vessels.[2] However, the clinical activity of DHE is not solely attributable to the parent compound. Hepatic metabolism plays a crucial role in the bioactivation of DHE, leading to the formation of several metabolites, with this compound being the most significant.[2]

This hydroxylation reaction, occurring at the 8' position of the ergotamine structure, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[3] The resulting metabolite, 8'-OH DHE, is not an inactive byproduct but a potent pharmacological agent in its own right, exhibiting a distinct and, in some aspects, more potent receptor interaction profile than its parent compound. Understanding the formation and activity of this key metabolite is therefore critical for a complete comprehension of DHE's mechanism of action, its therapeutic window, and potential drug-drug interactions.

Pharmacodynamic Profile of this compound

The clinical relevance of 8'-OH DHE stems from its significant activity at various neurotransmitter receptors, most notably serotonin receptors. Comparative studies have consistently demonstrated that 8'-OH DHE possesses a higher affinity and, in some cases, greater functional potency at specific receptor subtypes compared to the parent DHE molecule.

Enhanced Affinity and Potency at 5-HT1A Receptors

A key distinguishing feature of 8'-OH DHE is its pronounced activity at the 5-HT1A receptor. Membrane binding assays have shown that 8'-OH DHE has a significantly higher affinity for this receptor subtype than DHE.[4] Functional studies, such as those measuring the inhibition of forskolin-stimulated adenylyl cyclase activity or GTPγS binding, have further established that 8'-OH DHE is a more potent partial agonist at 5-HT1A receptors.[4] This enhanced 5-HT1A agonism is thought to contribute to the prophylactic efficacy of DHE in migraine by modulating neuronal excitability in key brain regions like the dorsal raphe nucleus and the hippocampus.[4]

Comparative Receptor Binding and Functional Activity

The following table summarizes the comparative receptor binding affinities (IC50) and functional potencies (EC50) of DHE and 8'-OH DHE at the 5-HT1A receptor, highlighting the superior activity of the metabolite.

| Compound | Assay | Receptor | Tissue/System | IC50 (nM) | EC50 (nM) | Reference |

| Dihydroergotamine (DHE) | Radioligand Binding | 5-HT1A | Rat Brain Membranes | 28-30 | - | [4] |

| 8'-OH DHE | Radioligand Binding | 5-HT1A | Rat Brain Membranes | 8-11 | - | [4] |

| Dihydroergotamine (DHE) | Functional Assay (Firing Inhibition) | 5-HT1A | Rat Dorsal Raphe Nucleus | - | 10.9 ± 0.3 | [4] |

| 8'-OH DHE | Functional Assay (Firing Inhibition) | 5-HT1A | Rat Dorsal Raphe Nucleus | - | 30.4 ± 0.8 | [4] |

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[5] EC50 (half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.[5][6]

Pharmacokinetic Profile and Clinical Significance

The pharmacokinetic properties of 8'-OH DHE are integral to its clinical impact. Following administration of DHE, 8'-OH DHE is formed and circulates in the plasma, often at concentrations several-fold higher than the parent drug.[2] The exposure to this active metabolite is dependent on the route of DHE administration, which influences first-pass metabolism.

Comparative Pharmacokinetics of DHE and 8'-OH DHE

The table below provides a comparative overview of key pharmacokinetic parameters for DHE and 8'-OH DHE following different routes of administration in humans.

| Route of Administration | Analyte | Cmax (pg/mL) | Tmax (h) | AUC0-inf (h·pg/mL) | Reference |

| Intravenous (IV) | DHE | ~8000 | ~0.1 | ~5000 | [7][8] |

| 8'-OH DHE | ~1500 | ~0.5 | ~10000 | [8] | |

| Intramuscular (IM) | DHE | ~2000 | ~0.5 | ~4000 | [9] |

| 8'-OH DHE | ~1000 | ~1.0 | ~8000 | [8] | |

| Intranasal (Spray) | DHE | ~500-1000 | ~0.75 | ~2500 | [3][9] |

| 8'-OH DHE | ~500 | ~1.5 | ~5000 | [8] |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

The data clearly indicate that while DHE reaches higher peak concentrations more rapidly, the overall exposure (AUC) to the active metabolite 8'-OH DHE is substantially greater, particularly with administration routes subject to first-pass metabolism. This sustained exposure to a potent metabolite likely contributes significantly to the prolonged therapeutic effects of DHE.

Experimental Protocols for the Study of this compound

To facilitate further research into the pharmacology of 8'-OH DHE, this section provides detailed, self-validating protocols for its characterization and quantification.

In Vitro Metabolism: Formation of 8'-OH DHE using Human Liver Microsomes

Causality: This assay simulates the primary metabolic pathway of DHE in the liver to produce 8'-OH DHE for subsequent characterization or to study the kinetics of its formation. Human liver microsomes are the gold standard for in vitro metabolism studies as they contain a high concentration of CYP enzymes, including CYP3A4.

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 10 µM DHE.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to a final volume of 200 µL to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Self-Validation: Include control incubations without the NADPH regenerating system to confirm that the metabolite formation is enzyme-dependent. A known CYP3A4 inhibitor (e.g., ketoconazole) should also be included in a separate incubation to demonstrate the specific involvement of this enzyme.

Quantification of DHE and 8'-OH DHE in Plasma by LC-MS/MS

Causality: A robust and sensitive analytical method is essential for accurately determining the pharmacokinetic profiles of DHE and its active metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantification in complex biological matrices like plasma.

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., deuterated DHE and 8'-OH DHE).

-

Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

-

Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for DHE, 8'-OH DHE, and the internal standards.

-

Self-Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of unknown samples.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Causality: This assay determines the binding affinity (IC50) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. [3H]8-OH-DPAT is a selective agonist radioligand for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4).

-

50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).

-

50 µL of competing ligand (DHE or 8'-OH DHE) at various concentrations. For non-specific binding, use 10 µM of 5-HT.

-

50 µL of membrane homogenate.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the competing ligand and determine the IC50 value using non-linear regression analysis.

Self-Validation: The assay should include a positive control with a known 5-HT1A ligand to ensure proper assay performance. Saturation binding experiments with increasing concentrations of the radioligand should be performed to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Conclusion

This compound is a critical, pharmacologically active metabolite that plays a substantial role in the overall therapeutic effect of dihydroergotamine. Its enhanced potency at 5-HT1A receptors, coupled with its significant and sustained plasma exposure, suggests that 8'-OH DHE is a key contributor to the prophylactic anti-migraine effects of its parent compound. A thorough understanding of its formation, pharmacodynamics, and pharmacokinetics is essential for optimizing DHE therapy and for the development of future ergot-based therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of this important metabolite.

References

-

Hanoun, N., M. J. M. C. Thieffin, M. Hamon, and L. Lanfumey. "Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain." British Journal of Pharmacology, vol. 139, no. 2, 2003, pp. 424-34. [Link]

-

Lipton, R. B., et al. "Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review." Headache: The Journal of Head and Face Pain, 2023. [Link]

-

"Dihydroergotamine." Wikipedia. [Link]

-

Davis, J., et al. "New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay." Frontiers in Neurology, vol. 14, 2023. [Link]

-

"this compound." PubChem, National Center for Biotechnology Information. [Link]

-

Murday, M., et al. "Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 735, no. 2, 1999, pp. 151-7. [Link]

-

Wang, Y., et al. "Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis." Journal of Chemical Information and Modeling, vol. 60, no. 4, 2020, pp. 2136-2151. [Link]

-

Wang, Y., et al. "Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis." PubMed, National Center for Biotechnology Information, 23 Mar. 2020. [Link]

-

Lipton, R. B., et al. "Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review." PubMed, National Center for Biotechnology Information, 2023. [Link]

-

Lentzas, A., et al. "Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice." Journal of Chromatography B, vol. 1234, 2024, p. 124015. [Link]

-

"DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses." Gpatindia, 24 Mar. 2020. [Link]

-

Shrewsbury, S. B., et al. "Safety and Pharmacokinetics of Dihydroergotamine Mesylate Administered Via a Novel (Tempo™) Inhaler." ResearchGate, Apr. 2008. [Link]

-

Lentzas, A., et al. "Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice." Utrecht University, 12 Sept. 2024. [Link]

-

Dudha, N., and S. K. Dua. "Pharmacokinetics of intranasally-administered dihydroergotamine in the rat." PubMed, National Center for Biotechnology Information, 1996. [Link]

-

"The first synthesis of ergotamine by Albert Hofmann." ResearchGate, 2023. [Link]

-

"Dihydroergotamine Dosage Guide + Max Dose, Adjustments." Drugs.com, 25 July 2025. [Link]

-

"DIHYDROERGOTAMINE MESYLATE- dihydroergotamine spray." DailyMed, U.S. National Library of Medicine. [Link]

-

"Understanding IC50 and EC50: Key Metrics in Pharmacology." Oreate AI Blog, 15 Jan. 2026. [Link]

-

"IC50, EC50 and Kd: What is the Difference and Why Do They matter?" Promega Connections, 6 Mar. 2025. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dihydroergotamine Mesylate Nasal Spray The solution used in dihydroergotamine mesylate nasal spray (4 mg/mL) is intended for intranasal use and must not be injected. Rx Only [dailymed.nlm.nih.gov]

- 3. Pharmacokinetics of intranasally-administered dihydroergotamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding IC50 and EC50: Key Metrics in Pharmacology - Oreate AI Blog [oreateai.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8'-Hydroxydihydroergotamine: Structure, Properties, and Pharmacological Profile

This guide provides a comprehensive technical overview of 8'-Hydroxydihydroergotamine (8'-OH-DHE), the principal active metabolite of the well-established anti-migraine therapeutic, Dihydroergotamine (DHE). Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertinent to this significant ergot alkaloid derivative.

Introduction: The Significance of a Major Metabolite

Dihydroergotamine, a semi-synthetic derivative of ergotamine, has been a cornerstone in the treatment of acute migraine and cluster headaches for decades.[1] Its therapeutic efficacy is attributed to a complex pharmacological profile, interacting with multiple neurotransmitter systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][2] However, the clinical activity of DHE is not solely dependent on the parent molecule. Hepatic metabolism gives rise to several metabolites, with this compound emerging as the most prominent and pharmacologically active, present in plasma at concentrations 5 to 7 times higher than DHE itself.[3] This elevated systemic exposure underscores the critical importance of understanding the intrinsic properties of 8'-OH-DHE to fully comprehend the therapeutic and toxicological profile of its parent drug.

This guide will delve into the known characteristics of 8'-OH-DHE, providing a foundational resource for further investigation and potential therapeutic exploration of this active metabolite.

Chemical Structure and Identification

This compound is a complex peptide alkaloid, structurally similar to its parent compound, with the key distinction of a hydroxyl group at the 8' position of the peptide moiety.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

| CAS Number | 90650-44-5 |

| Molecular Formula | C₃₃H₃₇N₅O₆ |

| Molecular Weight | 599.7 g/mol |

| InChI Key | AHRNWGXNCFKOII-LPTLNLBGSA-N |

Physicochemical Properties

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 599.7 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 138 Ų | PubChem |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility and Stability:

Experimental solubility data for 8'-OH-DHE is not widely published. However, based on its chemical structure, it is expected to have limited aqueous solubility, similar to other ergot alkaloids. The parent drug, DHE, has a reported water solubility of 0.229 mg/mL.[4] The introduction of a hydroxyl group in 8'-OH-DHE may slightly increase its polarity and, consequently, its aqueous solubility compared to DHE.

Ergot alkaloids are generally sensitive to light, heat, and oxidation. Therefore, proper storage and handling procedures are crucial to maintain the integrity of 8'-OH-DHE standards and samples.

Synthesis and Biosynthesis

Metabolic Formation:

This compound is the primary product of Dihydroergotamine metabolism in the liver.[3] This biotransformation is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. The hydroxylation occurs at the 8' position of the proline ring within the peptide side chain of the DHE molecule.

Metabolic pathway of Dihydroergotamine to this compound.

Chemical Synthesis:

A detailed, publicly available, step-by-step chemical synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of its parent compound, Dihydroergotamine, is achieved through the hydrogenation of the 9,10-double bond of ergotamine.[4] The subsequent selective hydroxylation at the 8' position would likely require a multi-step synthetic route involving protective group chemistry and stereoselective oxidation. The development of a scalable and efficient synthesis would be a critical step for enabling more extensive research into the therapeutic potential of 8'-OH-DHE as a standalone entity.

Pharmacological Profile

The pharmacological activity of 8'-OH-DHE is of significant interest, given its high plasma concentrations following DHE administration. Its receptor binding profile indicates a complex interaction with multiple neurotransmitter systems, contributing to the overall therapeutic effect of DHE.

Receptor Binding Affinity:

8'-OH-DHE exhibits a high affinity for several serotonin (5-HT) receptors, with a particularly strong interaction at the 5-HT₁ₐ subtype.[5] It also demonstrates affinity for adrenergic receptors, which is a characteristic shared with its parent compound.[3][6]

| Receptor Subtype | Binding Affinity (IC₅₀) | Reference |

| 5-HT₁ₐ | 8-11 nM | [5] |

| 5-HT₁ₑ | - | - |

| 5-HT₁ₒ | - | - |

| α₂ₐ-Adrenergic | - | - |

| D₂ Dopamine | - | - |

| D₃ Dopamine | - | - |

Note: A comprehensive receptor binding profile with Kᵢ values across a wider range of receptors is not yet fully elucidated in the literature. The table will be updated as more data becomes available.

Mechanism of Action:

The primary mechanism of action of 8'-OH-DHE, particularly in the context of migraine, is believed to be mediated through its potent agonism at 5-HT₁ₐ receptors.[5] Activation of these receptors can lead to a decrease in neuronal excitability.[7] Furthermore, like DHE, it is thought to contribute to the overall anti-migraine effect through:

-

Vasoconstriction of intracranial blood vessels: Agonism at 5-HT₁ₒ receptors is a key mechanism for the acute treatment of migraine.[1]

-

Inhibition of trigeminal nerve transmission: By acting on 5-HT₁ₒ receptors on trigeminal nerve endings, it may inhibit the release of vasoactive neuropeptides like CGRP, which are implicated in the inflammatory cascade of migraine.[3]

Sources

- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]

- 2. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroergotamine Mesylate Nasal Spray The solution used in dihydroergotamine mesylate nasal spray (4 mg/mL) is intended for intranasal use and must not be injected. Rx Only [dailymed.nlm.nih.gov]

- 7. Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: The Metabolic Genesis and Pharmacokinetic Profile of 8'-OH-DHE

An In-Depth Technical Guide to the Preclinical Research of 8'-Hydroxydihydroergotamine

Abstract: This technical guide provides a comprehensive overview of the preclinical research on this compound (8'-OH-DHE), the principal active metabolite of the established anti-migraine therapeutic, Dihydroergotamine (DHE). While DHE's pharmacology is well-documented, its therapeutic action and long duration of effect are significantly influenced by 8'-OH-DHE, which circulates at concentrations 5-7 times higher than the parent compound[1]. This guide synthesizes the available preclinical data, detailing the methodologies used to characterize its pharmacokinetic and pharmacodynamic profile. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 8'-OH-DHE's mechanism of action, with a focus on its interactions with key receptor systems implicated in migraine pathophysiology. The document elucidates what is currently known, highlights critical gaps in the existing literature, and provides field-proven experimental protocols for future investigation.

The clinical efficacy and sustained action of Dihydroergotamine are not solely attributable to the parent molecule. Hepatic metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme, plays a pivotal role in converting DHE into its major, pharmacologically active metabolite, 8'-β-hydroxydihydroergotamine[1]. This biotransformation is a critical determinant of the compound's overall therapeutic and safety profile.

Metabolic Pathway

The hydroxylation of DHE at the 8' position of the ergotamine structure is the primary metabolic route. This process yields a metabolite that not only retains biological activity but is present in systemic circulation at concentrations significantly exceeding the parent drug[1]. Understanding this pathway is crucial, particularly when considering potential drug-drug interactions with potent CYP3A4 inhibitors, which can elevate serum levels of the parent drug and alter the metabolite ratio[1].

Caption: Metabolic conversion of DHE to its primary active metabolite, 8'-OH-DHE.

Comparative Pharmacokinetics

Following administration, 8'-OH-DHE exhibits a pharmacokinetic profile that underscores its importance to the overall activity of DHE. While quantitative pharmacokinetic characterization of the metabolite is not extensively detailed, its plasma concentrations are consistently reported to be 5 to 7 times higher than those of DHE itself[1]. This substantial systemic exposure necessitates a thorough characterization of its intrinsic pharmacological activity.

| Parameter | Dihydroergotamine (DHE) | 8'-OH-DHE | Rationale for Investigation |

| Relative Plasma Conc. | 1x | 5-7x[1] | Higher concentration suggests a potentially significant contribution to overall efficacy and safety. |

| Bioavailability (Nasal) | ~32%[1] | Data not specified, but present. | Understanding metabolite exposure via different routes is key for formulation development. |

| Protein Binding | 93%[1] | Data not specified. | High protein binding of the parent drug suggests the metabolite's free fraction is a critical parameter. |

| Terminal Half-life | ~10 hours[1] | Data not specified. | A long half-life for the active metabolite would explain DHE's sustained clinical effects. |

Section 2: In-Vitro Pharmacodynamic Characterization

The central tenet of 8'-OH-DHE's preclinical investigation is its interaction with G-protein coupled receptors (GPCRs) central to migraine pathophysiology. The available data points to a broad spectrum of activity, similar to the parent compound, with specific, high-affinity interactions now confirmed.

Definitive Activity at Serotonin 5-HT1A Receptors

The most comprehensive preclinical research on 8'-OH-DHE has focused on its activity at the 5-HT1A receptor[2][3]. These studies are exemplary in providing a multi-faceted characterization, from binding affinity to functional cellular and tissue-level responses.

Expert Insight: The 5-HT1A receptor is a key therapeutic target. As an autoreceptor on serotonin neurons in the dorsal raphe nucleus, its activation can reduce neuronal firing, potentially dampening the hyperexcitability associated with migraine states[2]. Postsynaptic 5-HT1A receptors in regions like the hippocampus also modulate neuronal excitability[2]. Therefore, characterizing a compound's activity at this receptor provides insight into its potential for both acute and prophylactic anti-migraine effects.

Binding Affinity & Functional Potency Data:

| Assay Type | Compound | Parameter | Value (nM) | Source |

| Receptor Binding | 8'-OH-DHE | IC50 | 8-11 | [2][3] |

| (Rat Hippocampal Membranes) | DHE | IC50 | 28-30 | [2][3] |

| Functional Activity | 8'-OH-DHE | EC50 | 30.4 | [2][3] |

| (Inhibition of DRN Firing) | DHE | EC50 | 10.9 | [2][3] |

These data demonstrate that 8'-OH-DHE is a high-affinity ligand for the 5-HT1A receptor, binding with approximately 3-fold higher affinity than its parent drug, DHE[2][3]. Functional assays, including [35S]GTP-γ-S binding and electrophysiological recordings, confirm that 8'-OH-DHE acts as a partial agonist[2][3]. Notably, in hippocampal slices, 8'-OH-DHE was more potent than DHE in hyperpolarizing CA1 pyramidal cells, indicating significant postsynaptic activity[2][3].

Activity Profile at Other Migraine-Relevant Receptors

While quantitative data for other receptors is not available in the public domain, prescribing information for DHE products consistently states that 8'-OH-DHE "exhibits affinity equivalent to its parent for adrenergic and 5-HT receptors"[1]. This qualitative statement, combined with the known profile of DHE, allows for an inferred profile for the metabolite, which is critical for guiding future research.

Inferred Receptor Profile of 8'-OH-DHE (based on DHE activity):

| Receptor Target | Parent Drug (DHE) Activity | Inferred 8'-OH-DHE Activity | Rationale & Importance in Migraine |

| 5-HT1B | Potent Agonist[4][5] | Potent Agonist | Mediates vasoconstriction of dilated cranial vessels; a primary anti-migraine mechanism[4]. |

| 5-HT1D | Potent Agonist[4][5] | Potent Agonist | Inhibits the release of pro-inflammatory neuropeptides (e.g., CGRP) from trigeminal nerve endings[1]. |

| α1/α2-Adrenergic | High Affinity[6] | High Affinity | Contributes to vasoconstriction and modulates sympathetic tone. |

| Dopamine D2 | High Affinity[6] | High Affinity | Implicated in migraine-associated symptoms like nausea. |

Expert Insight: The lack of publicly available, head-to-head comparative binding and functional data for DHE and 8'-OH-DHE across this full panel of receptors is the most significant gap in our understanding. Such data is essential to determine if the metabolite contributes differentially to the therapeutic effect versus off-target effects compared to the parent drug.

Functional Venoconstrictor Activity

Consistent with its affinity for adrenergic and serotonergic receptors, 8'-OH-DHE demonstrates equivalent potency to DHE in several in vivo and in vitro venoconstrictor models[1]. This activity is thought to contribute to the therapeutic effect by counteracting the vasodilation characteristic of a migraine attack.

Experimental Workflow: Ex Vivo Assessment of Venoconstrictor Activity

Caption: Workflow for ex vivo analysis of 8'-OH-DHE's venoconstrictor properties.

Section 3: Preclinical In Vivo Efficacy Models

Direct in vivo studies assessing the efficacy of isolated 8'-OH-DHE in animal models of migraine have not been reported in the reviewed literature. However, the contribution of the metabolite to the parent drug's efficacy is strongly implied by its potent activity and high systemic exposure. A standard preclinical model to formally assess this would be the Nitroglycerin (NTG)-induced model of sterile meningeal inflammation and hyperalgesia.

Expert Insight: The NTG model is widely used because NTG administration in migraineurs reliably triggers migraine-like headaches. In rodents, it induces a delayed-onset mechanical allodynia, measured by assessing the withdrawal threshold to facial stimulation with von Frey filaments. This endpoint is considered a proxy for the cutaneous allodynia experienced by many migraine patients and is sensitive to clinically effective anti-migraine drugs.

Hypothetical Study Protocol: NTG-Induced Allodynia

-

Animal Model: Male Sprague-Dawley rats.

-

Baseline Assessment: Measure baseline facial mechanical withdrawal thresholds using von Frey filaments.

-

Induction: Administer Nitroglycerin (10 mg/kg, i.p.) to induce a state of hyperalgesia.

-

Treatment: At a pre-determined time point (e.g., 90 minutes post-NTG), administer vehicle, 8'-OH-DHE (at various doses), or a positive control (e.g., DHE or sumatriptan) via a clinically relevant route (e.g., subcutaneous).

-

Efficacy Assessment: Measure facial withdrawal thresholds at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-treatment.

-

Data Analysis: A significant increase in the withdrawal threshold in the 8'-OH-DHE group compared to the vehicle group would indicate anti-allodynic efficacy.

Section 4: Safety and Toxicology

A specific, independent toxicology profile for 8'-OH-DHE is not publicly available. Its safety is considered as part of the overall profile of the parent drug, DHE. The primary safety concern for DHE is related to its vasoconstrictor properties, leading to a contraindication for use with potent CYP3A4 inhibitors, which can dramatically increase DHE exposure and the risk of vasospasm and ischemia[1]. Given that 8'-OH-DHE is an active vasoconstrictor, its contribution to this risk is implicit.

Key Considerations for Preclinical Safety Assessment:

-

Cardiovascular Safety: In-depth assessment of cardiovascular parameters (blood pressure, heart rate, ECG) in telemetry-instrumented animals (e.g., dogs, non-human primates) is essential to determine the hemodynamic effects and compare them to DHE.

-

CYP3A4 Interaction: While CYP3A4 inhibition primarily affects the conversion of DHE, it can also slow the elimination of 8'-OH-DHE, though this effect may be less pronounced[7]. Co-administration studies with known inhibitors are a regulatory requirement.

-

Receptor Off-Target Activity: A broad receptor screening panel should be conducted to identify potential off-target liabilities that could contribute to adverse effects, building upon the inferred profile from DHE.

Section 5: Conclusion and Future Directions

This compound is unequivocally a critical contributor to the pharmacological effects of its parent drug, Dihydroergotamine. It is a potent, high-affinity partial agonist at 5-HT1A receptors, and qualitative evidence indicates it shares DHE's broad activity at other key 5-HT and adrenergic receptors responsible for anti-migraine effects[1][2][3]. Its significantly higher plasma concentration further amplifies its importance.

The preclinical characterization of 8'-OH-DHE, however, remains incomplete. The clear directive for future research is to move beyond qualitative comparisons and generate a comprehensive, quantitative pharmacological profile.

Critical Research Imperatives:

-

Quantitative Receptor Profiling: Conduct head-to-head radioligand binding and functional assays for DHE and 8'-OH-DHE against a full panel of migraine-relevant receptors (5-HT1B, 5-HT1D, 5-HT2A, adrenergic subtypes, dopamine subtypes).

-

In Vivo Efficacy Confirmation: Perform studies using isolated 8'-OH-DHE in validated animal models of migraine to quantify its intrinsic anti-nociceptive and anti-allodynic activity.

-

Metabolite-Specific Toxicology: Undertake dedicated safety pharmacology and toxicology studies to delineate the specific safety profile of 8'-OH-DHE, particularly concerning its cardiovascular effects.

Addressing these knowledge gaps will not only provide a more complete understanding of a long-established migraine therapy but could also inform the development of future therapeutics with optimized efficacy and safety profiles.

References

-

Hanoun, N., M. B. Assié, C. M. F. de Aguiar, S. El Mestikawy, P. D. Glowinski, M. Hamon, and V. Viguier. (2003). Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain. British Journal of Pharmacology, 139(2), 424-434. [Link]

-

U.S. Food and Drug Administration. (2020). Dihydroergotamine Mesylate Nasal Spray Prescribing Information. DailyMed. [Link]

-

Hanoun, N., Assié, M. B., de Aguiar, C. M., El Mestikawy, S., Glowinski, J., Hamon, M., & Viguier, V. (2003). Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. British journal of pharmacology, 139(2), 424–434. [Link]

-

Kellerman, D., T. Moore, R. Cook, and N. Ramadan. (2013). Lack of drug interaction between the migraine drug MAP0004 (orally inhaled dihydroergotamine) and a CYP3A4 inhibitor in humans. The Journal of Headache and Pain, 14(1), 1-8. [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydroergotamine. PubChem Compound Database. Retrieved from [Link]

-

McCarthy, B. G., & Peroutka, S. J. (1989). Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175). Headache: The Journal of Head and Face Pain, 29(7), 420-422. [Link]

-

McConnachie, L., Goadsby, P. J., Vann, R. E., Ray, S., Shrewsbury, S. B., & Aurora, S. K. (2023). New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay. Frontiers in Neurology, 14, 1282846. [Link]

-

Silberstein, S. D., & McCrory, D. C. (2003). The pharmacology of ergotamine and dihydroergotamine. Headache: The Journal of Head and Face Pain, 43(2), 1-13. [Link]

-

U.S. Food and Drug Administration. (2023). Dihydroergotamine Mesylate Injection, USP Prescribing Information. DailyMed. [Link]

-

Cook, R. O., Shrewsbury, S. B., & Ramadan, N. M. (2008). Safety and Pharmacokinetics of Dihydroergotamine Mesylate Administered Via a Novel (Tempo™) Inhaler. Headache: The Journal of Head and Face Pain, 48(3), 355-367. [Link]

-

Müller-Schweinitzer, E., & Tfelt-Hansen, P. (1986). Venoconstrictor effects of dihydroergotamine after intranasal and intramuscular administration. European journal of clinical pharmacology, 30(1), 55-58. [Link]

-

Greco, R., Demartini, C., Zanaboni, A., & Tassorelli, C. (2018). Migraine: Experimental Models and Novel Therapeutic Approaches. Pharmaceuticals, 11(4), 104. [Link]

-

McConnachie, L., Goadsby, P. J., Vann, R. E., Ray, S., Shrewsbury, S. B., & Aurora, S. K. (2023). New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay. Frontiers in Neurology, 14. [Link]

Sources

- 1. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 6. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Effects of 8'-Hydroxydihydroergotamine on Serotonin Receptors

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of 8'-Hydroxydihydroergotamine (8'-OH-DHE), the primary active metabolite of the anti-migraine therapeutic, Dihydroergotamine (DHE). While the clinical utility of DHE is well-established, its complex pharmacology is significantly influenced by its metabolites. This document synthesizes the current understanding of 8'-OH-DHE's interactions with the serotonin (5-HT) receptor family, with a particular focus on the 5-HT1A subtype. We present its binding affinity and functional activity profile, detail the key experimental methodologies used for its characterization, and illustrate the downstream signaling pathways it modulates. This guide is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive technical understanding of this potent and clinically relevant compound.

Introduction: The Significance of a Metabolite

Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades[1][2]. Its therapeutic efficacy is attributed to a complex mechanism of action involving interactions with multiple neurotransmitter systems, most notably the serotonin (5-HT) receptors[3]. However, the pharmacological activity of DHE is not solely derived from the parent compound. Upon administration, DHE is extensively metabolized in the liver, giving rise to several metabolites. Among these, 8'-β-hydroxydihydroergotamine (8'-OH-DHE) is the principal and most significant active metabolite[3].

Crucially, 8'-OH-DHE is not merely a breakdown product; it is a pharmacologically active entity with a distinct profile that contributes significantly to the overall therapeutic and side-effect profile of DHE. It circulates in plasma at concentrations reported to be 5 to 7 times higher than the parent drug and exhibits equipotency at serotonin and adrenergic receptors[3]. This underscores the necessity of studying 8'-OH-DHE directly to fully comprehend the in-vivo action of DHE.

The serotonin receptor system, comprising 7 distinct families (5-HT1 to 5-HT7), is a critical regulator of numerous physiological processes and a primary target for antimigraine drugs[4]. This guide will dissect the interactions of 8'-OH-DHE with these receptors, consolidating data from binding assays, functional analyses, and electrophysiological studies to provide a detailed mechanistic overview.

Pharmacological Profile of 8'-OH-DHE at Serotonin Receptors

The activity of 8'-OH-DHE spans multiple 5-HT receptor subtypes. While its actions at 5-HT1B/1D receptors are critical for acute migraine relief, its most thoroughly characterized interactions are with the 5-HT1A receptor, which likely plays a role in the prophylactic efficacy of DHE treatment[5][6].

High-Affinity Interaction with the 5-HT1A Receptor

The 5-HT1A receptor is a Gi/o-coupled receptor widely expressed in the central nervous system, including high densities in the hippocampus and the dorsal raphe nucleus (DRN), where it functions as a postsynaptic receptor and a somatodendritic autoreceptor, respectively[7][8]. Activation of these receptors leads to neuronal hyperpolarization and a decrease in neuronal firing rate[7][9].

Studies have conclusively demonstrated that 8'-OH-DHE is a high-affinity ligand at the 5-HT1A receptor. Radioligand binding assays show that it displaces specific radioligands with greater affinity than its parent compound, DHE[5][6].

Functionally, 8'-OH-DHE acts as a partial agonist at postsynaptic 5-HT1A receptors, such as those on CA1 pyramidal cells in the hippocampus. Electrophysiological studies show that 8'-OH-DHE is significantly more potent than DHE at inducing membrane hyperpolarization in these neurons[5][6]. In contrast, at the 5-HT1A autoreceptors in the DRN, both DHE and 8'-OH-DHE behave as full agonists, potently inhibiting the firing of serotonergic neurons. This effect is likely due to a large receptor reserve in the DRN, which allows partial agonists to elicit a maximal response[5]. These dual actions—inhibiting serotonin release via autoreceptors and directly modulating postsynaptic neuronal excitability—suggest a complex role in central nervous system function.

Data Summary: 5-HT1A Receptor Binding and Functional Potency

The following table summarizes the key quantitative parameters for 8'-OH-DHE and its parent compound, DHE, at rat 5-HT1A receptors.

| Compound | Assay | Parameter | Value (nM) | Brain Region | Reference |

| 8'-OH-DHE | Radioligand Binding | IC₅₀ | 8 - 11 | Cerebral Cortex | [5][6] |

| DHE | Radioligand Binding | IC₅₀ | 28 - 30 | Cerebral Cortex | [5][6] |

| 8'-OH-DHE | Electrophysiology (Firing) | EC₅₀ | 30.4 ± 0.8 | Dorsal Raphe Nucleus | [5][6] |

| DHE | Electrophysiology (Firing) | EC₅₀ | 10.9 ± 0.3 | Dorsal Raphe Nucleus | [5][6] |

Role at 5-HT1B/1D Receptors and Migraine Therapeutics

The established mechanism for acute migraine relief by ergot alkaloids and triptans is agonist activity at 5-HT1B and 5-HT1D receptors[3][10][11].

-

5-HT1B Receptor Agonism: Causes vasoconstriction of dilated cranial arteries.

-

5-HT1D Receptor Agonism: Acts on presynaptic trigeminal nerve terminals to inhibit the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which are key mediators of neurogenic inflammation and pain.

Experimental Methodologies: A Self-Validating System

To elucidate the pharmacological profile of a compound like 8'-OH-DHE, a multi-tiered experimental approach is required. Each protocol serves as a self-validating system, where findings from one assay (e.g., binding affinity) predict and are confirmed by the results of another (e.g., functional activity).

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Causality: This assay directly measures the physical interaction between the drug and the receptor. It is the foundational step to determine if a compound has the potential to affect a specific target. The output, the inhibition constant (Ki) or IC₅₀, quantifies the affinity of this interaction.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex, regions rich in 5-HT1A receptors) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the final pellet in assay buffer[12].

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled competitor drug (8'-OH-DHE).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand[13].

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 8'-OH-DHE. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 8'-OH-DHE that inhibits 50% of the specific radioligand binding).

Workflow Diagram:

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

Causality: This is a functional assay that moves beyond simple binding to measure the first step in signal transduction: G-protein activation. It quantifies the ability of a ligand to induce the conformational change in the receptor necessary to engage and activate its cognate G-protein. This allows for the classification of the drug as an agonist, partial agonist, or antagonist.[14][15]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from a relevant brain region or cell line expressing the 5-HT1A receptor, as described in Protocol 3.1.

-

Assay Setup: In a 96-well plate, add membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test agonist (8'-OH-DHE). For antagonist studies, pre-incubate with the antagonist before adding the agonist.

-

Pre-incubation: Allow the components to pre-incubate at 30°C for ~15 minutes[16].

-

Initiate Reaction: Add a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to each well to start the reaction[16].

-

Incubation: Incubate at 30°C for 30-60 minutes. During this time, agonist-activated receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit[16].

-

Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, similar to the binding assay. The [³⁵S]GTPγS bound to the Gα subunit, which is associated with the membrane, is retained on the filter[17].

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of 8'-OH-DHE. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

Workflow Diagram:

Protocol 3: Brain Slice Electrophysiology for Physiological Response

Causality: This protocol measures the ultimate physiological output of receptor activation on a neuron: a change in its electrical properties. It provides the most biologically relevant data, confirming that the binding and G-protein activation translate into a genuine cellular response (e.g., hyperpolarization or inhibition of firing), thus validating the entire signaling cascade.

Step-by-Step Methodology:

-

Slice Preparation: Anesthetize a rodent and rapidly dissect the brain, placing it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. Use a vibratome to cut thin (~300-400 µm) coronal or horizontal slices of the desired brain region (e.g., hippocampus or DRN)[18][19].

-

Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to allow for recovery[20].

-

Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

-

Target Neuron: Visualize neurons using DIC optics. For intracellular recording (to measure membrane potential), carefully approach a neuron (e.g., hippocampal CA1 pyramidal cell) with a glass micropipette filled with intracellular solution and form a high-resistance seal (giga-seal) to go "whole-cell." For extracellular recording (to measure action potential firing), place the micropipette near the soma of a neuron (e.g., serotonergic neuron in the DRN).

-

Baseline Recording: Record a stable baseline of the neuron's resting membrane potential or spontaneous firing rate.

-

Drug Application: Switch the perfusion to aCSF containing a known concentration of 8'-OH-DHE.

-

Measure Response: Record the change in membrane potential (hyperpolarization) or the decrease in firing frequency. Perform a washout by switching the perfusion back to normal aCSF to see if the effect is reversible.

-

Data Analysis: Quantify the magnitude of the hyperpolarization (in mV) or the percentage inhibition of firing rate at different drug concentrations to generate a dose-response curve.

Workflow Diagram:

Molecular Mechanisms & Signaling Pathways

5-HT1A Receptor Signaling Cascade

The action of 8'-OH-DHE at the 5-HT1A receptor initiates a canonical Gi/o protein signaling cascade. This pathway is inhibitory, leading to a reduction in neuronal excitability.[7][9][21] The key events are visualized below.

Proposed Dual Mechanism in Migraine Therapy

The therapeutic effect of DHE, and by extension 8'-OH-DHE, in aborting a migraine attack is believed to result from a coordinated, dual action on the trigeminovascular system mediated by 5-HT1B and 5-HT1D receptors.[3][11]

Conclusion and Future Directions

This compound is a potent and clinically significant metabolite of DHE that warrants specific investigation. The evidence clearly establishes it as a high-affinity partial agonist at 5-HT1A receptors, where it is more potent than its parent compound in eliciting postsynaptic hyperpolarization[5][6]. Furthermore, its presumed agonist activity at 5-HT1B/1D receptors means it is a key contributor to the established anti-migraine efficacy of DHE therapy[3].

The dual action at presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors, coupled with its primary role in trigeminovascular modulation, highlights a complex pharmacological profile. This profile may explain not only the acute efficacy of DHE but also its potential for prophylactic use, where sustained modulation of central serotonergic tone by the long-lasting 8'-OH-DHE metabolite could be a key factor[5].

Future research should focus on:

-

Comprehensive Receptor Profiling: Conducting binding and functional assays for 8'-OH-DHE across the full panel of 5-HT receptor subtypes to uncover any additional, uncharacterized interactions.

-

In-Vivo Target Engagement: Utilizing advanced techniques like positron emission tomography (PET) with specific radioligands to confirm and quantify the engagement of 5-HT1A, 1B, and 1D receptors by 8'-OH-DHE in a living system.

-

Behavioral Pharmacology: Designing studies to dissect the specific contributions of 8'-OH-DHE to the anxiolytic, antidepressant, and prophylactic anti-migraine effects observed during chronic DHE administration.

A deeper understanding of 8'-OH-DHE will not only refine our knowledge of DHE's mechanism of action but could also pave the way for the development of new therapeutic agents with optimized efficacy and side-effect profiles.

References

-

Hamon, M., et al. (2003). Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. British Journal of Pharmacology. Available at: [Link]

-

Hamon, M., et al. (2003). Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain. PubMed. Available at: [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. Available at: [Link]

-

Oh, D., et al. (2018). Gi/o-coupled Muscarinic Receptors Co-Localize With GIRK Channel for Efficient Channel Activation. PubMed. Available at: [Link]

-

Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Available at: [Link]

-

Islam, M. A., & Alam, F. (2024). Triptans. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2020). Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis. PubMed. Available at: [Link]

-

Tian, C., et al. (2023). Brain Slice Preparation for electrophysiology recording v1. ResearchGate. Available at: [Link]

-

Wikipedia. 5-HT1A receptor. Wikipedia. Available at: [Link]

-

Wikipedia. Dihydroergotamine. Wikipedia. Available at: [Link]

-

Carpenter, E. P., & Tate, C. G. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

-

Polter, A. M., & Li, X. (2011). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Dihydroergotamine. PubChem Compound Database. Available at: [Link]

-

Tfelt-Hansen, P., & Olesen, J. (2013). Triptans and ergot alkaloids in the acute treatment of migraine: similarities and differences. Taylor & Francis Online. Available at: [Link]

-

Clark, E. A., et al. (2022). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology. Available at: [Link]

-

Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Pönicke, K., et al. (2023). Ergotamine Stimulates Human 5-HT4-Serotonin Receptors and Human H2-Histamine Receptors in the Heart. MDPI. Available at: [Link]

-

Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

-

Abcam. (2019). Brain slice electrophysiology video protocol. YouTube. Available at: [Link]

-

Wacker, D., et al. (2013). Study reveals how serotonin receptors can shape drug effects from LSD to migraine medication. PsyPost. Available at: [Link]

-

Vivas-Reyes, R., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. Available at: [Link]

-

Spierings, E. L. (2005). Mechanism of migraine and action of antimigraine medications. ResearchGate. Available at: [Link]

-

Chumpradit, S., et al. (1993). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. PubMed. Available at: [Link]

-

Silberstein, S. D., & McCrory, D. C. (2003). Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine. Headache: The Journal of Head and Face Pain. Available at: [Link]

-

Zhang, Z., et al. (2024). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols. Available at: [Link]

-

Oh, D., et al. (2018). Gi/o-coupled muscarinic receptors co-localize with GIRK channel for efficient channel activation. Scientific Reports. Available at: [Link]

-

Sharma, M., et al. (2023). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

-

De Maesschalck, S., & Saxena, P. R. (2001). Dihydroergotamine, Ergotamine, Methysergide and Sumatriptan Basic Science in Relation to Migraine Treatment. RePub, Erasmus University Repository. Available at: [Link]

-

Wikipedia. G protein-coupled inwardly rectifying potassium channel. Wikipedia. Available at: [Link]

-

Negro, A., & Martelletti, P. (2011). Migraine Treatment: Current Acute Medications and Their Potential Mechanisms of Action. Neurotherapeutics. Available at: [Link]

-

Precisionary Instruments. (2024). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. Available at: [Link]

-

Knowland, D., et al. (2022). Target areas for 5-HT neurons for patch-clamp recording. ResearchGate. Available at: [Link]

Sources

- 1. Dihydroergotamine - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroergotamine and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 10. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Migraine Treatment: Current Acute Medications and Their Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. revvity.com [revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 8'-Hydroxydihydroergotamine

Introduction: Unveiling the Primary Active Metabolite of Dihydroergotamine

8'-Hydroxydihydroergotamine (8'-OH-DHE) is the principal and pharmacologically active metabolite of dihydroergotamine (DHE), a semi-synthetic ergot alkaloid with a long-standing history in the treatment of migraine and cluster headaches.[1] Following administration of DHE, it is extensively metabolized in the liver, giving rise to 8'-OH-DHE, which circulates in the plasma at concentrations five to seven times higher than its parent compound.[1] This substantial systemic exposure underscores the critical importance of understanding the biological activity of 8'-OH-DHE to fully comprehend the therapeutic efficacy and potential side effects of DHE. This technical guide provides a comprehensive overview of the receptor pharmacology, signaling pathways, and key experimental methodologies used to characterize the biological activity of 8'-OH-DHE, tailored for researchers, scientists, and drug development professionals.

Receptor Pharmacology: A Multi-Target Profile